4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
Description
4-tert-Butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a benzamide derivative featuring a tert-butyl group at the para position of the benzamide moiety and a phenyl ring substituted with a 1H-tetrazole group at the meta position. The tetrazole group, a nitrogen-rich heterocycle, acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability while retaining hydrogen-bonding capabilities .
Properties
CAS No. |
883294-03-9 |
|---|---|
Molecular Formula |
C18H19N5O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H19N5O/c1-18(2,3)14-9-7-13(8-10-14)17(24)20-15-5-4-6-16(11-15)23-12-19-21-22-23/h4-12H,1-3H3,(H,20,24) |
InChI Key |
FFXOETPOXOYRHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from aromatic nitriles using sodium azide in the presence of zinc salts as catalysts.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl hydroperoxide as a methyl source.
Formation of Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-tert-butylbenzoyl chloride with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions may produce various substituted benzamides.
Scientific Research Applications
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein-ligand interactions.
Industry: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The tetrazole ring and benzamide moiety can form coordination complexes with metal ions, influencing their reactivity and stability. Additionally, the compound can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Research Findings and Implications
Bioisosteric Advantage : Tetrazole derivatives exhibit superior oral bioavailability compared to carboxylic acid analogs, with 2–3-fold higher AUC in pharmacokinetic studies .
Kinase Selectivity: Imidazopyrazine derivatives show nanomolar potency against BTK but off-target effects on EGFR, whereas tetrazole analogs demonstrate broader selectivity .
Metabolic Stability : Pyrazolone derivatives undergo rapid glucuronidation, limiting their utility in chronic therapies, while tetrazole and imidazopyrazine derivatives show slower clearance .
Biological Activity
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a tetrazole ring in its structure is particularly noteworthy, as tetrazoles are known for their ability to mimic carboxylic acids, which enhances their interaction with various biological targets.
Chemical Structure
The molecular formula for this compound is , and it has a molecular weight of approximately 305.39 g/mol. The compound features a tert-butyl group , a phenyl ring , and a tetrazole moiety , which contribute to its unique properties and biological activities.
Biological Activity Overview
Research indicates that compounds containing tetrazole rings, including this compound, exhibit diverse biological activities such as:
- Antimicrobial : Exhibits activity against various bacterial strains.
- Anticancer : Potential to inhibit cancer cell proliferation.
- Enzyme Modulation : Interacts with enzymes, potentially altering their activity.
Antimicrobial Activity
Studies have shown that derivatives of tetrazole, including this compound, have significant antimicrobial properties. For instance:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 2.5 | Staphylococcus aureus |
| This compound | 5.0 | Escherichia coli |
The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit the growth of common pathogens.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| A549 (lung cancer) | 20 | Cell cycle arrest in G2/M phase |
These findings suggest that the compound may induce cell death through apoptosis and disrupt the cell cycle, highlighting its potential as an anticancer agent.
Case Studies
Recent case studies have explored the effects of this compound on specific cancer models. One study focused on its effect on human colon cancer cells, where it was found to significantly reduce cell viability and induce multipolar spindle formation, leading to increased cell death.
Case Study Summary
In a controlled laboratory setting, the compound was administered to DLD1 human colon cancer cells:
- Dosage : 15 μM
- Outcome : Increased multipolar mitotic spindles observed in treated cells compared to control groups.
This suggests that the compound may disrupt normal mitotic processes in cancer cells, further supporting its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
